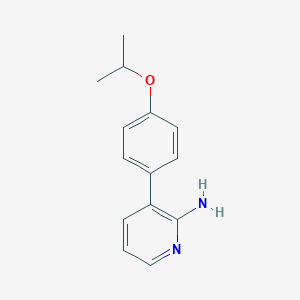
3-(4-propan-2-yloxyphenyl)pyridin-2-amine
Descripción general
Descripción
3-(4-propan-2-yloxyphenyl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an amine group at the 2-position and a 4-propan-2-yloxyphenyl group at the 3-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-propan-2-yloxyphenyl)pyridin-2-amine typically involves the following steps:
Formation of the 4-propan-2-yloxyphenyl intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate.
Coupling with pyridine derivative: The intermediate is then coupled with a pyridine derivative, such as 2-aminopyridine, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-propan-2-yloxyphenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-propan-2-yloxyphenyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Used in the study of enzyme inhibition and receptor binding.
Chemical Biology: Employed in the design of novel bioactive molecules for drug discovery
Mecanismo De Acción
The mechanism of action of 3-(4-propan-2-yloxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-propan-2-yloxyphenyl)pyridine
- 4-(4-propan-2-yloxyphenyl)pyrimidine
- 3-(4-propan-2-yloxyphenyl)quinoline
Uniqueness
3-(4-propan-2-yloxyphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in biological assays .
Propiedades
Fórmula molecular |
C14H16N2O |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
3-(4-propan-2-yloxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C14H16N2O/c1-10(2)17-12-7-5-11(6-8-12)13-4-3-9-16-14(13)15/h3-10H,1-2H3,(H2,15,16) |
Clave InChI |
NOEHWEGKHWVSDL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C2=C(N=CC=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8692559.png)
![TERT-BUTYL N-[1-(PROP-2-YNOYL)CYCLOPROPYL]CARBAMATE](/img/structure/B8692567.png)
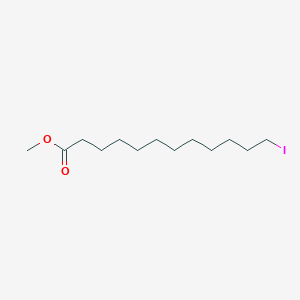
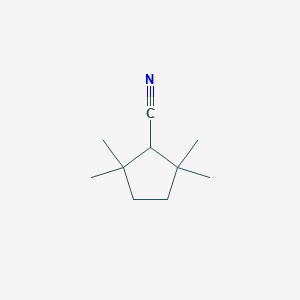
![[(3-Methyl-4-nitrophenyl)methyl]hydrazine](/img/structure/B8692572.png)
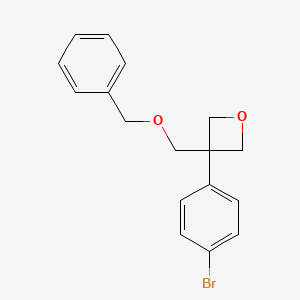
![5-Oxo-5H-chromeno[2,3-B]pyridine-7-carbonitrile](/img/structure/B8692598.png)
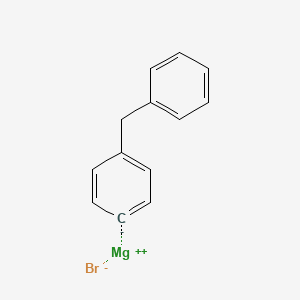
![5-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B8692610.png)
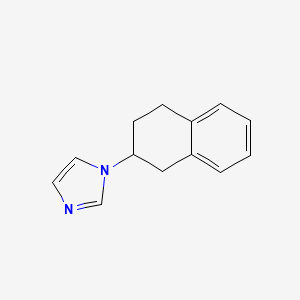
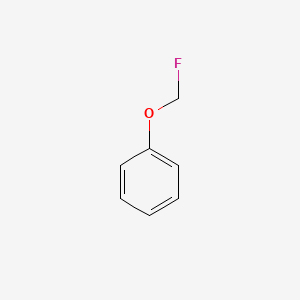
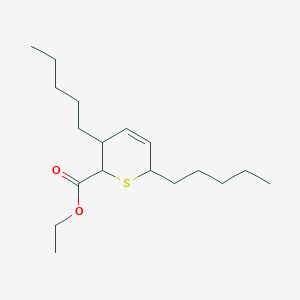
![2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8692653.png)
